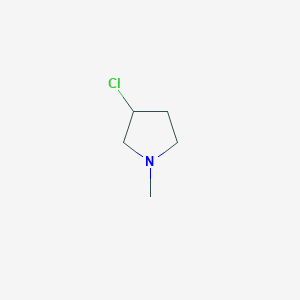

3-Chloro-1-methylpyrrolidine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-chloro-1-methylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10ClN/c1-7-3-2-5(6)4-7/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAHQEQOLLRTHEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20494987 | |

| Record name | 3-Chloro-1-methylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20494987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10603-46-0 | |

| Record name | 3-Chloro-1-methylpyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10603-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-1-methylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20494987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Chloro-1-methylpyrrolidine

This guide provides a comprehensive technical overview of 3-chloro-1-methylpyrrolidine, a heterocyclic building block with significant applications in synthetic organic chemistry and drug discovery. We will delve into its chemical and physical properties, spectroscopic profile, synthesis, reactivity, and safety considerations, offering field-proven insights for researchers, scientists, and drug development professionals.

Section 1: Core Chemical Identity and Properties

3-Chloro-1-methylpyrrolidine is a substituted pyrrolidine, a five-membered nitrogen-containing heterocycle.[1] The pyrrolidine ring is a prevalent scaffold in medicinal chemistry due to its three-dimensional structure, which allows for efficient exploration of pharmacophore space.[1] The introduction of a chlorine atom at the 3-position provides a reactive handle for further functionalization, making it a versatile intermediate.

1.1 Key Identifiers

The fundamental identifiers for 3-chloro-1-methylpyrrolidine are summarized below for unambiguous reference.

| Identifier | Value |

| CAS Number | 10603-46-0[2] |

| Molecular Formula | C₅H₁₀ClN[2] |

| Molecular Weight | 119.59 g/mol [2] |

| MDL Number | MFCD18347744[2] |

| SMILES | CN1CC(Cl)CC1[2] |

1.2 Physicochemical Properties

While extensive physical property data for this specific compound is not broadly published, properties can be inferred from related structures like 1-methylpyrrolidine. It is expected to be a liquid at room temperature.

| Property | Value | Notes |

| Appearance | Colorless to pale yellow liquid | Based on analogous compounds. |

| Storage | Sealed in dry, store in freezer, under -20°C[2] | Recommended for maintaining stability and preventing degradation. |

Section 2: Spectroscopic Profile

Structural elucidation of 3-chloro-1-methylpyrrolidine and its reaction products relies on standard spectroscopic techniques. While a dedicated public database spectrum is not available, a predictive analysis based on established principles of NMR and IR spectroscopy is provided below.[3][4][5]

Diagram: Structure for NMR Analysis

Caption: Labeled structure of 3-chloro-1-methylpyrrolidine for NMR assignment.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show five distinct signals.

-

~2.4 ppm (singlet, 3H, a): The N-methyl protons would appear as a singlet, deshielded by the adjacent nitrogen atom.

-

~4.3 ppm (multiplet, 1H, c): The proton on the carbon bearing the chlorine (C3) would be the most deshielded aliphatic proton due to the electronegativity of the chlorine atom.

-

~2.5-3.5 ppm (multiplets, 6H, b, d, e): The remaining six protons on the pyrrolidine ring would appear as complex multiplets resulting from diastereotopicity and spin-spin coupling.

-

-

¹³C NMR Spectroscopy : The carbon NMR spectrum would display four signals for the ring carbons and one for the methyl group.

-

~60-65 ppm: The carbon atom attached to chlorine (C3) would be significantly downfield.

-

~50-60 ppm: Carbons adjacent to the nitrogen (C2, C5).

-

~42 ppm: The N-methyl carbon.

-

~30-35 ppm: The remaining ring carbon (C4).

-

-

IR Spectroscopy : The infrared spectrum would be characterized by C-H and C-N stretching vibrations.

-

2750-2950 cm⁻¹: Aliphatic C-H stretching from the methyl and methylene groups.[6]

-

1050-1250 cm⁻¹: C-N stretching vibrations.

-

650-800 cm⁻¹: C-Cl stretching vibration.

-

Section 3: Synthesis and Reactivity

3.1 Synthetic Pathway

A common and logical approach to synthesizing 3-chloro-1-methylpyrrolidine is through the chlorination of a readily available precursor, 1-methyl-3-pyrrolidinol. This transformation is typically achieved using a standard chlorinating agent like thionyl chloride (SOCl₂).

Workflow: Synthesis from 1-Methyl-3-pyrrolidinol

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 10603-46-0|3-Chloro-1-methylpyrrolidine|BLD Pharm [bldpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. researchgate.net [researchgate.net]

Introduction: The Significance of 3-Chloro-1-methylpyrrolidine

An In-depth Technical Guide to the Synthesis of 3-Chloro-1-methylpyrrolidine

3-Chloro-1-methylpyrrolidine (CAS No. 10603-46-0) is a synthetically valuable heterocyclic compound that serves as a crucial intermediate in the development of various pharmaceutical agents.[1] The pyrrolidine scaffold is a privileged structure in medicinal chemistry, imparting favorable pharmacokinetic properties and three-dimensional complexity to drug molecules.[2][3] The presence of a chlorine atom at the 3-position provides a reactive handle for further functionalization, enabling the construction of more complex molecular architectures. Notably, this compound is a key precursor in the commercial synthesis of anticholinergic drugs such as glycopyrrolate, which is used to reduce secretions and treat peptic ulcers, and the respiratory stimulant doxapram.[4] This guide provides a comprehensive overview of the primary synthetic pathways to 3-Chloro-1-methylpyrrolidine, offering field-proven insights into the causality behind experimental choices, detailed protocols, and a comparative analysis to inform route selection for research and development.

Chapter 1: Synthesis via Cyclization of Acyclic Precursors

The formation of the pyrrolidine ring through the cyclization of a linear precursor is a fundamental and widely employed strategy. This approach typically involves the reaction of a primary amine with a difunctionalized four-carbon chain.

Pathway 1.1: Intramolecular Cyclization of Dihalobutanes with Methylamine

A robust and scalable method for preparing N-methylpyrrolidine and its derivatives involves the double alkylation of methylamine with a 1,4-dihalobutane.[5][6][7] This one-pot reaction forms the heterocyclic ring in a single, efficient step.

The mechanism proceeds via an initial nucleophilic substitution of methylamine on one of the electrophilic carbons of the dihalobutane. This is followed by an intramolecular cyclization, where the newly formed secondary amine attacks the remaining carbon-halogen bond to close the five-membered ring. The choice of solvent and base is critical; a green chemistry approach has been developed using water as the solvent and potassium carbonate as an inexpensive and environmentally friendly catalyst.[5][6]

Caption: Pathway 1.1: Cyclization of 1,4-Dihalobutane with Methylamine.

While this method directly yields N-methylpyrrolidine, a subsequent halogenation step is required to introduce the chlorine at the 3-position. This is typically achieved by reacting an intermediate like 1-methyl-3-pyrrolidinol with a chlorinating agent such as thionyl chloride (SOCl₂).

Chapter 2: Synthesis from Pyrroline Intermediates

An elegant and direct pathway involves the hydrohalogenation of a pyrroline (dihydropyrrole) precursor. This method introduces the N-methyl group and the chloro-substituent in a well-controlled, two-step sequence.

Pathway 2.1: Hydrochlorination of 1-Methyl-Δ³-pyrroline

This process, detailed in patent literature, provides a direct route to the target compound.[4] The synthesis is bifurcated into the preparation of the pyrroline intermediate followed by its subsequent hydrochlorination.

-

Formation of 1-Methyl-Δ³-pyrroline: The precursor is synthesized by reacting cis-1,4-dihalobutene-2 with methylamine. The reaction leverages the reactivity of the allylic halides to facilitate a cyclization, forming the unsaturated pyrroline ring.

-

Hydrochlorination: The 1-Methyl-Δ³-pyrroline is then treated with concentrated hydrochloric acid at elevated temperatures (>100°C). The addition of HCl across the double bond proceeds via a carbocation intermediate, yielding the desired 3-Chloro-1-methylpyrrolidine.

The elevated temperature is crucial for driving the reaction to completion. The choice of a concentrated aqueous hydrogen halide solution is a key experimental parameter for achieving a good yield.[4]

Caption: Pathway 2.1: Synthesis via Hydrochlorination of a Pyrroline.

Chapter 3: Synthesis via Functional Group Interconversion

This strategy relies on modifying a pre-existing, substituted pyrrolidine ring. The most common approach involves the conversion of a hydroxyl group at the 3-position into a chlorine atom.

Pathway 3.1: Chlorination of 1-Methyl-3-pyrrolidinol

This is arguably the most direct and frequently employed laboratory-scale synthesis. It begins with the commercially available or readily synthesized 1-methyl-3-pyrrolidinol.

-

Synthesis of 1-Methyl-3-pyrrolidinol: If not purchased, this precursor can be prepared through the reaction of 1,4-dichloro-2-butanol with an aqueous solution of methylamine under pressure and heat.[8] This reaction proceeds via an initial substitution followed by an intramolecular epoxide formation and subsequent ring-opening/cyclization.

-

Chlorination: The hydroxyl group of 1-methyl-3-pyrrolidinol is converted to a chloride using standard chlorinating agents. Thionyl chloride (SOCl₂) is a common choice due to its reactivity and the fact that the byproducts (SO₂ and HCl) are gaseous, simplifying purification. The reaction proceeds through a chlorosulfite ester intermediate, followed by an intramolecular Sₙ2 attack by the chloride ion, typically resulting in an inversion of stereochemistry if the starting alcohol is chiral.

Caption: Pathway 3.1: Synthesis via Chlorination of 1-Methyl-3-pyrrolidinol.

Chapter 4: Comparative Analysis of Synthetic Pathways

The selection of an optimal synthetic route depends on factors such as scale, cost, available equipment, and safety considerations. The following table provides a comparative summary of the discussed pathways.

| Pathway | Starting Materials | Key Reagents | Typical Yield | Advantages | Disadvantages/Safety |

| 1.1: Dihalobutane Cyclization | 1,4-Dihalobutane, Methylamine | K₂CO₃, Water | Moderate-Good | "Green" solvent, inexpensive reagents.[5] | Requires a subsequent, separate chlorination step. |

| 2.1: Pyrroline Hydrochlorination | cis-1,4-Dihalobutene-2, Methylamine | Concentrated HCl | Good (60-70% reported for analogous bromo-compound)[4] | Direct route to the final product. | Requires elevated temperatures (>100°C) and handling of concentrated acid.[4] |

| 3.1: Pyrrolidinol Chlorination | 1-Methyl-3-pyrrolidinol | Thionyl Chloride (SOCl₂) | Good-Excellent | High yield, straightforward reaction, gaseous byproducts simplify workup. | Thionyl chloride is highly corrosive and toxic; must be handled with care. |

Chapter 5: Detailed Experimental Protocols

The following protocols are adapted from established literature and represent validated methods for synthesis.

Protocol 1: Preparation of 1-Methyl-3-bromopyrrolidine (Analogous to Chloro-Compound)

This protocol is adapted from the patent literature describing the hydrohalogenation of 1-methyl-Δ³-pyrroline and serves as a direct model for the synthesis of the chloro-analog.[4]

-

Reaction Setup: A solution of 1-methyl-Δ³-pyrroline hydrobromide (16.39 g, 0.1 mole) in 67.5 g of 60% hydrogen bromide solution is prepared in a flask equipped with a reflux condenser.

-

Heating: The solution is heated to 120-125°C and maintained at this temperature for 24 hours.

-

Workup: After cooling to room temperature (25°C), the reaction mixture is carefully made alkaline (pH 11) by the addition of 25% sodium hydroxide solution.

-

Extraction: The resulting oil layer is extracted with benzene (2 x 25 ml).

-

Purification: The combined organic layers are washed with water (10 ml) and dried. The solvent is removed to yield the product. For the chloro-analog, hydrochloric acid would be substituted for hydrobromic acid.

Protocol 2: Preparation of 1-Methyl-3-pyrrolidinol

This protocol is adapted from the chemical literature for the synthesis of the key precursor for Pathway 3.1.[8]

-

Reaction Setup: A 40 wt% aqueous solution of methylamine is placed in a four-necked flask and cooled to 10°C in an ice-water bath.

-

Addition of Dichlorobutanol: While stirring, 1,4-dichloro-2-butanol is added dropwise, maintaining the temperature below 15°C.

-

Pressurized Reaction: The mixture is transferred to an autoclave, sealed, and heated to 120°C under pressure (1.0 ± 0.1 MPa) for approximately 10 hours, or until GC analysis shows the disappearance of the starting material.

-

Workup: After cooling, the material is discharged and sodium hydroxide is added batchwise to liberate methylamine gas and precipitate salts.

-

Purification: The mixture is filtered, and the filtrate layers are separated. The organic phase is dried and concentrated under vacuum. The resulting crude oil is purified by vacuum distillation to yield pure 1-methyl-3-pyrrolidinol.

Conclusion

The synthesis of 3-Chloro-1-methylpyrrolidine can be accomplished through several viable pathways. The choice of method is a strategic decision guided by laboratory capabilities and project goals. For large-scale synthesis, the hydrochlorination of 1-methyl-Δ³-pyrroline offers a direct and efficient route. For laboratory-scale and discovery chemistry applications, the chlorination of 1-methyl-3-pyrrolidinol is often preferred due to its high efficiency and the ready availability of the starting alcohol. Each method presents a unique set of advantages and challenges, and a thorough understanding of the underlying chemical principles is paramount for successful execution.

References

- Franko, B. V., & Lunsford, C. D. (1969). Synthesis of 1-substituted-3-halopyrrolidines. U.S. Patent No. 3,691,198.

-

Organic Chemistry Portal. (n.d.). Synthesis of 3-pyrrolines. Retrieved from [Link]

-

Procter, D. J., et al. (2022). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. ChemRxiv. [Link]

- Jiangsu Sevencontinent Green Chemical Co., Ltd. (2021). Preparation method of 1-methyl-3-pyrrolidinol. Chinese Patent No. CN113321605A.

-

Bakulina, O., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Pharmaceuticals, 15(9), 1120. National Center for Biotechnology Information. [Link]

-

Saito, K., et al. (2023). Pyrrolidine synthesis via ring contraction of pyridines. Nature Communications, 14(1), 1489. National Center for Biotechnology Information. [Link]

-

American Chemical Society Petroleum Research Fund. (2018). A Computational Exploration of the Stereoselective Synthesis of Substituted Pyrrolidines. 59th Annual Report on Research. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of pyrrolidines. Retrieved from [Link]

-

Nguyen, V. H., et al. (2016). Green Organic Synthesis of N-Methylpyrrolidine. ResearchGate. [Link]

-

Coleman, G. H., Nichols, G., & Martens, T. F. (1941). Pyrrolidine, 1-butyl-. Organic Syntheses, Coll. Vol. 1, p.84. [Link]

-

Nguyen, V. H., et al. (2016). GREEN ORGANIC SYNTHESIS OF N-METHYLPYRROLIDINE. VAST Journals System. [Link]

-

Oktay, K., et al. (2021). The synthestic route for 3-chloro-1-aryl pyrrolidine-2,5-diones. ResearchGate. [Link]

-

Yang, Q., Alper, H., & Xiao, W.-J. (2007). Efficient Method for the Synthesis of Chiral Pyrrolidine Derivatives via Ring-Closing Enyne Metathesis Reaction. Organic Letters, 9(5), 769–771. Organic Chemistry Portal. [Link]

-

Al-Hiari, Y. M. (2008). Synthesis and Reactions of 3-Pyrrolidinones. Journal of Heterocyclic Chemistry, 45(6), 1549-1563. ElectronicsAndBooks. [Link]

-

Gopi, H., & Ganesan, A. (2000). Synthesis of (3R)-carboxy pyrrolidine (a beta-proline analogue) and its oligomer. Bioorganic & Medicinal Chemistry Letters, 10(21), 2417-2419. PubMed. [Link]

-

Vicario, J. L., et al. (2011). Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications, 47(33), 9233-9246. Royal Society of Chemistry. [Link]

-

Kirilyuk, I. A., et al. (2017). A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series. Molecules, 22(12), 2123. National Center for Biotechnology Information. [Link]

-

Deshmukh, M., & Shripanavar, C. (2011). Synthesis of N'-Carbamoyl-N-[(6-chloropyridin-3-yl)methyl]ethanimidamide. Journal of Chemical and Pharmaceutical Research, 3(5), 636-637. [Link]

-

de la Torre, B. G., & Andreu, D. (2017). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Molecules, 22(1), 108. National Center for Biotechnology Information. [Link]

-

Yurui (Shanghai) Chemical Co., Ltd. (2024). N-Methyl-Pyrrolidone(NMP):Synthesis Method of NMP. Retrieved from [Link]

- Zhejiang University of Technology. (2021). Preparation method of N-methylpyrrolidine. Chinese Patent No. CN110590706B.

-

Corrosion. (2020, August 20). Proline Decarboxylation to Pyrrolidine. YouTube. [Link]

-

Takeda Pharmaceutical Company Limited. (2018). METHOD FOR PRODUCING 1-METHYLPYRROLIDIN-3-OL. European Patent No. EP 3415499 A1. European Patent Office. [Link]

-

Larsson, D. (2017). Synthesis of substituted pyrrolidines. DiVA portal. [Link]

- Takeda Pharmaceutical Company Limited. (2020). Process for the preparation of 1-methylpyrrolidin-3-ol. Chinese Patent No. CN108698989B.

-

Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]

-

Salwiczek, M., et al. (2012). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society, 134(42), 17637-17646. National Center for Biotechnology Information. [Link]

- Liu, W. (2005). 2-(2-aminoethyl)methyl-pyrrolidine and preparation process thereof. Chinese Patent No. CN1621403A.

-

Yiotakis, A., et al. (1996). Stereoselective Syntheses of 3-mercaptoproline Derivatives Protected for Solid Phase Peptide Synthesis. International Journal of Peptide and Protein Research, 48(4), 346-353. PubMed. [Link]

- Sc Co., Ltd. (2007). Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity. WIPO Patent No. WO2007024113A1.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. US3691198A - Synthesis of 1-substituted-3-halopyrrolidines - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. vjs.ac.vn [vjs.ac.vn]

- 7. CN110590706B - Preparation method of N-methylpyrrolidine - Google Patents [patents.google.com]

- 8. 1-Methyl-3-pyrrolidinol synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to the Spectroscopic Characterization of 3-Chloro-1-methylpyrrolidine

Introduction

3-Chloro-1-methylpyrrolidine is a substituted pyrrolidine, a class of compounds of significant interest in medicinal chemistry and drug development due to the prevalence of the pyrrolidine ring in numerous natural products and synthetic pharmaceuticals. The introduction of a chlorine atom at the 3-position creates a chiral center and introduces a site for further chemical modification, making it a valuable building block in organic synthesis. Accurate and comprehensive structural elucidation of this compound is paramount for its application in research and development. This guide provides an in-depth analysis of the spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize 3-Chloro-1-methylpyrrolidine. While experimental spectra for this specific compound are not publicly available in common databases, this document presents a detailed prediction and interpretation of its spectroscopic data based on established principles and data from analogous structures.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. For 3-Chloro-1-methylpyrrolidine, both ¹H and ¹³C NMR are essential for assigning the connectivity and stereochemistry of the molecule.

Theoretical Framework

The chemical environment of each proton and carbon atom in 3-Chloro-1-methylpyrrolidine is unique, leading to distinct signals in the NMR spectrum. The electronegativity of the nitrogen and chlorine atoms significantly influences the chemical shifts of nearby nuclei. The chlorine atom at the 3-position will deshield the attached proton and carbon, shifting their signals downfield. The N-methyl group and the protons on the pyrrolidine ring will exhibit characteristic chemical shifts and coupling patterns.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

The following protocol outlines a standardized procedure for obtaining high-quality NMR spectra of 3-Chloro-1-methylpyrrolidine.

1. Sample Preparation:

- Weigh approximately 5-10 mg of 3-Chloro-1-methylpyrrolidine.

- Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical to avoid obscuring signals from the analyte.[1]

- Add a small amount of an internal standard, such as tetramethylsilane (TMS), to calibrate the chemical shift scale to 0 ppm.

2. ¹H NMR Acquisition:

- Place the NMR tube in the spectrometer.

- Acquire the spectrum on a 400 MHz or higher field spectrometer to ensure good signal dispersion.

- Typical acquisition parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

- Process the resulting Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) to improve the signal-to-noise ratio.

3. ¹³C NMR Acquisition:

- Following ¹H NMR, acquire a proton-decoupled ¹³C NMR spectrum.

- A higher number of scans will be necessary due to the lower natural abundance of ¹³C.

- The use of a proton-decoupled experiment simplifies the spectrum to single lines for each unique carbon atom.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 3-Chloro-1-methylpyrrolidine in CDCl₃ is summarized in the table below. The chemical shifts are estimated based on the analysis of similar structures and known substituent effects.

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H3 | 4.0 - 4.2 | Multiplet | - |

| H2 (axial & equatorial) | 2.8 - 3.2 | Multiplet | - |

| H5 (axial & equatorial) | 2.6 - 3.0 | Multiplet | - |

| H4 (axial & equatorial) | 2.2 - 2.6 | Multiplet | - |

| N-CH₃ | 2.4 | Singlet | - |

Predicted ¹³C NMR Spectral Data

The predicted proton-decoupled ¹³C NMR spectrum of 3-Chloro-1-methylpyrrolidine in CDCl₃ is presented below.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C3 | 60 - 65 |

| C2 | 55 - 60 |

| C5 | 53 - 58 |

| C4 | 35 - 40 |

| N-CH₃ | 40 - 45 |

Structural Connectivity and Proton Relationships

The following diagram illustrates the key proton-proton connectivities within the 3-Chloro-1-methylpyrrolidine molecule that would be confirmed through 2D NMR experiments like COSY.

Caption: Predicted ¹H-¹H coupling relationships in 3-Chloro-1-methylpyrrolidine.

Part 2: Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Theoretical Framework

The bonds within 3-Chloro-1-methylpyrrolidine will absorb infrared radiation at specific wavenumbers, causing them to stretch or bend. The key functional groups to identify are the C-H bonds of the alkyl chain and methyl group, the C-N bond of the amine, and the C-Cl bond.

Experimental Protocol: Acquiring an IR Spectrum

A standard procedure for obtaining the IR spectrum of a liquid sample like 3-Chloro-1-methylpyrrolidine is as follows:

1. Sample Preparation:

- Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

- Alternatively, a thin film can be cast onto a single salt plate by allowing a volatile solvent to evaporate.

2. Data Acquisition:

- Place the salt plates in the sample holder of an FTIR spectrometer.

- Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

- A background spectrum of the clean salt plates should be recorded and subtracted from the sample spectrum.

Predicted IR Absorption Frequencies

The following table summarizes the predicted characteristic IR absorption bands for 3-Chloro-1-methylpyrrolidine.

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| C-H stretch (alkyl) | 2850 - 3000 | Strong |

| C-N stretch (amine) | 1000 - 1250 | Medium |

| C-Cl stretch | 600 - 800 | Strong |

Part 3: Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used to deduce its structure.

Theoretical Framework

In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation of 3-Chloro-1-methylpyrrolidine is expected to be influenced by the presence of the nitrogen and chlorine atoms. Alpha-cleavage adjacent to the nitrogen is a common fragmentation pathway for amines.[2] The presence of chlorine will also result in a characteristic isotopic pattern for chlorine-containing fragments (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[3]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile compounds like 3-Chloro-1-methylpyrrolidine.

1. Sample Preparation:

- Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

2. GC Separation:

- Inject a small volume of the solution into the GC.

- The compound will be separated from any impurities on a capillary column.

3. MS Detection:

- As the compound elutes from the GC column, it enters the mass spectrometer.

- An electron ionization (EI) source is typically used.

- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum Data

The predicted key fragments and their corresponding m/z values for 3-Chloro-1-methylpyrrolidine are listed below. The molecular weight of 3-Chloro-1-methylpyrrolidine (C₅H₁₀ClN) is approximately 119.59 g/mol .

| m/z Value | Proposed Fragment | Notes |

| 119/121 | [C₅H₁₀ClN]⁺ | Molecular ion (M⁺), showing the characteristic 3:1 isotopic pattern for one chlorine atom. |

| 84 | [M - Cl]⁺ | Loss of a chlorine radical. |

| 57 | [C₄H₉]⁺ or [C₃H₅N]⁺ | Common fragment from alpha-cleavage. |

| 42 | [C₂H₄N]⁺ | A common fragment in pyrrolidine-containing compounds. |

Fragmentation Pathway

The following diagram illustrates a plausible fragmentation pathway for 3-Chloro-1-methylpyrrolidine under electron ionization.

Sources

An In-depth Technical Guide to the Enantioselective Synthesis of (R)-3-Chloro-1-methylpyrrolidine

Authored by: A Senior Application Scientist

Abstract

(R)-3-chloro-1-methylpyrrolidine is a synthetically valuable N-methylated, chlorinated heterocycle that serves as a key chiral intermediate in medicinal chemistry and drug discovery. The saturated pyrrolidine ring is a privileged scaffold in pharmaceuticals, contributing to desirable three-dimensional coverage and the ability to explore pharmacophore space effectively.[1][2] The presence of the chlorine atom at the 3-position is a critical structural feature, as chlorine-containing fragments can profoundly influence a molecule's biological activity, lipophilicity, and metabolic stability.[1] The specific (R)-enantiomer is of particular interest for designing selective ligands that target enantioselective proteins, allowing for the optimization of binding profiles and the potential avoidance of off-target effects or toxicity associated with the other stereoisomer.[1][2] This guide provides a comprehensive overview of a robust and efficient strategy for the enantioselective synthesis of (R)-3-chloro-1-methylpyrrolidine, focusing on the asymmetric reduction of a prochiral precursor. It is intended for researchers, scientists, and drug development professionals.

Introduction: The Significance of Chiral Pyrrolidines in Drug Discovery

The pyrrolidine ring is a ubiquitous structural motif found in a vast array of natural products and FDA-approved pharmaceuticals.[3] Its non-planar, puckered conformation allows for the presentation of substituents in well-defined three-dimensional space, which is crucial for specific molecular recognition at biological targets. The stereochemistry of these substituents can dramatically impact pharmacological activity. For instance, the stereospecific orientation of a methyl group on a pyrrolidine ring can determine whether a compound acts as an antagonist or has other selective properties.[2]

(R)-3-chloro-1-methylpyrrolidine represents a valuable chiral building block. The chlorine atom not only influences the electronic properties and metabolic stability of a final drug candidate but also serves as a versatile handle for further chemical modifications through nucleophilic substitution reactions. Therefore, access to enantiomerically pure (R)-3-chloro-1-methylpyrrolidine is of significant importance for the construction of complex, biologically active molecules.

This technical guide will detail a proposed, robust synthetic route based on established and reliable methodologies for asymmetric synthesis. The core of this strategy is the enantioselective reduction of a prochiral ketone, N-methyl-3-chloropyrrolidin-2-one.

Proposed Synthetic Strategy: Asymmetric Reduction of a Prochiral Ketone

A highly effective and widely adopted method for establishing a chiral center is the asymmetric reduction of a prochiral ketone or imine. This approach offers the potential for high enantioselectivity through the use of a chiral catalyst. For the synthesis of (R)-3-chloro-1-methylpyrrolidine, a logical precursor is the corresponding lactam, N-methyl-3-chloropyrrolidin-2-one. The stereocenter can be introduced via the enantioselective reduction of the ketone at the 3-position of a suitable precursor, followed by reduction of the lactam to the pyrrolidine.

An alternative, and potentially more direct, route involves the asymmetric hydrogenation of an enamine precursor. Rhodium-catalyzed asymmetric hydrogenation of enamides is a powerful tool for the synthesis of chiral amines with excellent enantioselectivities.[4][5][6]

This guide will focus on a plausible two-step approach:

-

Synthesis of the Prochiral Precursor: Preparation of 1-methyl-3-chloropyrrolidin-2-one.

-

Enantioselective Reduction: Asymmetric reduction of the ketone functionality to introduce the (R)-stereocenter, followed by reduction of the amide.

Detailed Synthetic Pathway and Experimental Protocols

Synthesis of the Prochiral Precursor: 1-methyl-3-chloropyrrolidin-2-one

A plausible route to the key precursor, 1-methyl-3-chloropyrrolidin-2-one, starts from commercially available materials. For instance, N-methylsuccinimide can be selectively chlorinated at the 3-position.

Experimental Protocol: Synthesis of 1-methyl-3-chloropyrrolidin-2-one

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with N-methylsuccinimide (1.0 eq) and a suitable aprotic solvent such as dichloromethane (DCM) or chloroform.

-

Chlorination: The solution is cooled to 0 °C in an ice bath. A solution of sulfuryl chloride (SO₂Cl₂) (1.1 eq) in the same solvent is added dropwise via the dropping funnel over 30 minutes.

-

Reaction Monitoring: The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, the reaction mixture is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with DCM (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford 1-methyl-3-chloropyrrolidin-2-one.

Enantioselective Synthesis of (R)-3-Chloro-1-methylpyrrolidine

The crucial step in this synthesis is the enantioselective reduction of the prochiral ketone, which can be achieved through catalytic asymmetric hydrogenation or with a stoichiometric chiral reducing agent. A highly effective method for the asymmetric reduction of ketones is the use of a chiral oxazaborolidine catalyst, such as the Corey-Bakshi-Shibata (CBS) catalyst.

Causality Behind Experimental Choices:

-

Catalyst: The CBS catalyst is a well-established and highly effective catalyst for the enantioselective reduction of a wide range of ketones. The (S)-CBS catalyst is chosen to induce the desired (R)-configuration at the newly formed stereocenter.

-

Reducing Agent: Borane (BH₃) is the stoichiometric reductant used in conjunction with the CBS catalyst. It is typically used as a complex with dimethyl sulfide (BMS) or tetrahydrofuran (THF) for ease of handling.

-

Solvent: An aprotic solvent such as THF is used to ensure the stability of the reagents and to facilitate the reaction.

-

Temperature: The reaction is carried out at low temperatures (-20 °C to 0 °C) to enhance enantioselectivity.

Experimental Protocol: Asymmetric Reduction and Subsequent Lactam Reduction

-

Reaction Setup: A flame-dried, two-necked round-bottom flask is charged with (S)-CBS catalyst (0.1 eq) and anhydrous THF under a nitrogen atmosphere.

-

Addition of Borane: Borane-dimethyl sulfide complex (BMS, 1.1 eq) is added dropwise at room temperature, and the mixture is stirred for 15 minutes.

-

Substrate Addition: The solution is cooled to -20 °C, and a solution of 1-methyl-3-chloropyrrolidin-2-one (1.0 eq) in anhydrous THF is added dropwise over 30 minutes.

-

Reaction Monitoring: The reaction is stirred at -20 °C for several hours, and the progress is monitored by TLC.

-

Quenching and Workup: Upon completion, the reaction is carefully quenched by the slow addition of methanol. The mixture is then warmed to room temperature, and the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated to give the crude (R)-3-chloro-1-methylpyrrolidin-2-ol.

-

Lactam Reduction: The crude alcohol is dissolved in anhydrous THF and added dropwise to a suspension of lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous THF at 0 °C. The reaction mixture is then heated to reflux for 4 hours.

-

Final Workup and Purification: The reaction is cooled to 0 °C and quenched by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup). The resulting precipitate is filtered off, and the filtrate is concentrated. The crude product is purified by distillation or column chromatography to yield (R)-3-chloro-1-methylpyrrolidine.

Data Presentation: Expected Outcomes

| Parameter | Expected Value | Rationale |

| Yield | 60-80% (over 2 steps) | Based on literature precedents for similar CBS reductions and subsequent lactam reductions. |

| Enantiomeric Excess (ee) | >95% | The CBS reduction is known for its high enantioselectivity with a variety of ketone substrates. |

Visualization of the Synthetic Workflow

Caption: Proposed synthetic route for (R)-3-chloro-1-methylpyrrolidine.

Alternative Synthetic Strategy: Rhodium-Catalyzed Asymmetric Hydrogenation

An alternative and highly efficient method would be the rhodium-catalyzed asymmetric hydrogenation of the corresponding enamide precursor. This approach often proceeds with excellent enantioselectivity and under mild conditions.

Conceptual Workflow:

Caption: Alternative route via asymmetric hydrogenation.

This strategy involves the formation of an enamide from a suitable precursor, followed by hydrogenation using a chiral rhodium catalyst, such as one with a DuPhos or other chiral bisphosphine ligand. Subsequent deprotection would yield the final product.

Conclusion

The enantioselective synthesis of (R)-3-chloro-1-methylpyrrolidine is a crucial process for the development of novel therapeutics. The strategy outlined in this guide, centered on the asymmetric reduction of a prochiral ketone using a CBS catalyst, represents a reliable and scalable approach to obtain this valuable chiral building block in high enantiomeric purity. The provided experimental protocols are based on well-established and trusted methodologies in the field of asymmetric synthesis. Researchers and drug development professionals can adapt and optimize these methods to suit their specific needs, thereby accelerating the discovery of new and effective medicines.

References

-

Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI.[Link]

-

Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. ACS Publications.[Link]

-

Design and Synthesis of Pyrrolidinyl Ferrocene-Containing Ligands and Their Application in Highly Enantioselective Rhodium-Catalyzed Olefin Hydrogenation. MDPI.[Link]

-

Design and Synthesis of Pyrrolidinyl Ferrocene-Containing Ligands and Their Application in Highly Enantioselective Rhodium-Catalyzed Olefin Hydrogenation. PubMed.[Link]

-

Design and Application of Chiral Bifunctional 4-Pyrrolidinopyridines: Powerful Catalysts for Asymmetric Cycloaddition of Allylic N-Ylide. ACS Publications.[Link]

-

Asymmetric synthesis of 5-substituted pyrrolidinones via a chiral N-acyliminium equivalent. Sci-Hub.[Link]

-

Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. PMC - NIH.[Link]

-

Asymmetric hydrogenation. Wikipedia.[Link]

-

Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry (RSC Publishing).[Link]

-

Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines. PMC - NIH.[Link]

-

Asymmetric synthesis of 3-prenyl-substituted pyrrolidin-2-ones. ResearchGate.[Link]

-

Asymmetric Synthesis of Substituted Pyrrolidines via Kinetic Resolutions. White Rose eTheses Online.[Link]

-

Rhodium-catalyzed asymmetric hydrogenation of β-branched enamides for the synthesis of β-stereogenic amines. Chemical Communications (RSC Publishing).[Link]

-

Enantioseletive Rhodium-Catalyzed Hydrogenation of Enamides. Sci-Hub.[Link]

-

Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines. Organic Chemistry Portal.[Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI.[Link]

-

Synthesis of 3-chloro-1-substituted aryl pyrrolidine-2,5-dione derivatives: discovery of potent human carbonic anhydrase inhibitors. ResearchGate.[Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.[Link]

-

Enantioselective Synthesis of the Pyrrolidine Core of Endothelin Antagonist ABT‐627 (Atrasentan) via 1,2‐Oxazines. ResearchGate.[Link]

-

Stereoselective reduction of C-2 substituted steroid C-3 ketones with lithium tris-(R,S-1,2-dimethylpropyl). PubMed.[Link]

-

Stereoselective Reduction of Imines with Trichlorosilane Using Solid-Supported Chiral Picolinamides. PMC - NIH.[Link]

-

Pyrrolidine synthesis. Organic Chemistry Portal.[Link]

-

The synthestic route for 3-chloro-1-aryl pyrrolidine-2,5-diones. ResearchGate.[Link]

-

(PDF) Stereoselective reduction of 1-benzyl-3,3-dimethyl-5-methylenepyrrolidine-2,4-dione using sodium borohydride with selected metal chlorides. ResearchGate.[Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Design and Synthesis of Pyrrolidinyl Ferrocene-Containing Ligands and Their Application in Highly Enantioselective Rhodium-Catalyzed Olefin Hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rhodium-catalyzed asymmetric hydrogenation of β-branched enamides for the synthesis of β-stereogenic amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Mechanism of Nucleophilic Substitution at the C3 Position of 1-Methylpyrrolidine

Abstract

The pyrrolidine ring is a cornerstone scaffold in medicinal chemistry, valued for its three-dimensional structure and its prevalence in a multitude of biologically active compounds.[1] Functionalization of this saturated heterocycle is critical for exploring chemical space and optimizing drug candidates. While various positions on the ring are targets for modification, substitution at the C3 position presents unique mechanistic questions. This technical guide provides an in-depth analysis of the nucleophilic substitution mechanism at the C3 carbon of 1-methylpyrrolidine. We will dissect the interplay of substrate electronics, steric factors, nucleophile strength, and solvent effects to establish the predominant reaction pathway. This document is intended for researchers, scientists, and drug development professionals seeking a fundamental understanding of the reactivity of this important structural motif.

Introduction: The Pyrrolidine Scaffold in Drug Discovery

Significance of the Pyrrolidine Ring

The five-membered, saturated pyrrolidine ring is a privileged scaffold in modern drug design. Its non-planar, puckered conformation allows substituents to be projected into three-dimensional space, facilitating precise interactions with biological targets.[1] Unlike aromatic systems, the sp³-hybridized carbons of the pyrrolidine ring provide a rich stereochemical environment.[1] Furthermore, the basicity of the ring nitrogen atom (pKa of the conjugate acid is ~11.3) allows for the formation of salts, often improving the aqueous solubility and pharmacokinetic properties of drug candidates.[2]

The Challenge of C3 Functionalization

Direct functionalization of a saturated sp³-hybridized carbon, such as the C3 position of a pyrrolidine, via nucleophilic substitution is a classical yet intricate transformation. The reaction's outcome is not always straightforward and is governed by a delicate balance of competing mechanistic pathways. Unlike modern methods that often build the ring with the desired substitution in place or functionalize unsaturated precursors like pyrrolines,[3][4] understanding the principles of direct substitution on the saturated core remains fundamentally important for synthetic strategy and the prediction of side reactions.

Foundational Principles: SN1 vs. SN2 Mechanisms at a Secondary Carbon

The C3 position of a substituted 1-methylpyrrolidine is a secondary carbon center. Such centers are known to be mechanistically borderline, capable of reacting via either a unimolecular (SN1) or bimolecular (SN2) pathway depending on the specific reaction conditions.[5][6]

The SN2 Pathway

The SN2 (Substitution, Nucleophilic, Bimolecular) reaction is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[7][8] The reaction rate is dependent on the concentration of both the substrate and the nucleophile.[9] A key feature of this mechanism is the "backside attack," where the nucleophile approaches the carbon from the side opposite the leaving group. This leads to a predictable and stereospecific inversion of configuration at the chiral center.[10] Steric hindrance is a major factor; less hindered substrates (methyl > primary > secondary) react faster.[9][11]

The SN1 Pathway

The SN1 (Substitution, Nucleophilic, Unimolecular) reaction is a two-step process.[12] The first and rate-determining step is the spontaneous dissociation of the leaving group to form a planar carbocation intermediate.[9] In the second step, the nucleophile rapidly attacks the carbocation. Because the nucleophile can attack the planar intermediate from either face with nearly equal probability, the SN1 reaction at a chiral center typically results in racemization .[10] The rate of an SN1 reaction depends only on the concentration of the substrate and is heavily influenced by the stability of the carbocation intermediate (tertiary > secondary > primary).[13][14]

Comparative Summary of SN1 and SN2 Reactions

| Feature | SN1 Mechanism | SN2 Mechanism |

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |

| Mechanism | Two steps, carbocation intermediate | One concerted step, transition state |

| Substrate Preference | 3° > 2° >> 1° (Carbocation stability)[14] | Methyl > 1° > 2° >> 3° (Steric accessibility)[11] |

| Nucleophile | Weak, neutral nucleophiles (e.g., H₂O, ROH)[14] | Strong, often anionic nucleophiles (e.g., N₃⁻, CN⁻)[13] |

| Solvent | Polar Protic (e.g., H₂O, alcohols)[15] | Polar Aprotic (e.g., DMSO, DMF, Acetone)[16] |

| Stereochemistry | Racemization (attack from both faces)[10] | Inversion of configuration (backside attack)[10] |

| Rearrangements | Possible to form a more stable carbocation | Not possible |

Mechanistic Analysis of Nucleophilic Substitution at C3 of 1-Methylpyrrolidine

To determine the operative mechanism at the C3 position, we must analyze the specific structural and electronic features of the 1-methylpyrrolidine substrate.

The Substrate: The Critical Role of the Ring Nitrogen

The defining feature of the 1-methyl-3-X-pyrrolidine substrate is the tertiary amine at the 1-position. This nitrogen atom exerts a profound electronic influence on the adjacent C2 and C3 carbons.

-

Inductive Effect (-I): Nitrogen is more electronegative than carbon. Consequently, the nitrogen atom exerts a strong electron-withdrawing inductive effect. This effect polarizes the C-N bonds, pulling electron density away from the neighboring carbons.

-

Impact on SN1 Pathway: The formation of a carbocation at the C3 position is the prerequisite for an SN1 mechanism. However, the powerful electron-withdrawing inductive effect of the adjacent nitrogen atom would severely destabilize a positive charge at C3. A destabilized intermediate translates to a high-energy transition state for its formation, making the SN1 pathway kinetically unfavorable.[13]

-

Impact on SN2 Pathway: The inductive effect also makes the C3 carbon more electrophilic (electron-poor), which can make it a more attractive target for a nucleophile. While the ring structure imposes some steric hindrance compared to an acyclic secondary carbon, it is not prohibitive for a backside attack.

Based on the electronic destabilization of the key intermediate, an SN1 mechanism is highly improbable. The reaction is therefore expected to proceed via the SN2 pathway.

The Deciding Factors: A Causality-Driven Analysis

With the SN2 mechanism identified as the most likely, the choice of reagents and conditions becomes critical for ensuring a successful reaction.

-

3.2.1 Impact of the Leaving Group: A good leaving group is essential for an SN2 reaction. The leaving group must be a weak base that can stabilize the negative charge it takes upon departure.[11] For substitution on an alcohol precursor (1-methyl-3-pyrrolidinol), the hydroxyl group (-OH) must first be converted into a better leaving group.

-

Excellent Choices: Sulfonate esters like tosylates (-OTs), mesylates (-OMs), and triflates (-OTf) are ideal leaving groups.

-

Poor Choices: Hydroxide (HO⁻), alkoxide (RO⁻), and amine (NH₂⁻) are strong bases and therefore very poor leaving groups.

-

-

3.2.2 The Role of the Nucleophile: The SN2 mechanism is favored by strong nucleophiles.[6][13] Since the reaction rate depends on the nucleophile's concentration and identity, selecting a potent nucleophile is key to achieving a reasonable reaction time.

-

Strong Nucleophiles: Azide (N₃⁻), cyanide (CN⁻), thiolate (RS⁻), and halides like I⁻ and Br⁻ are effective.

-

Weak Nucleophiles: Water (H₂O) and alcohols (ROH) are poor nucleophiles for SN2 reactions and would lead to extremely slow or non-existent reaction rates.

-

-

3.2.3 Solvent Effects: The choice of solvent is crucial for an SN2 reaction. Polar aprotic solvents are ideal because they can dissolve the ionic nucleophile salt but do not strongly solvate the nucleophile itself, leaving it "naked" and highly reactive.[15][16]

-

Favorable Solvents (Polar Aprotic): Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone.

-

Unfavorable Solvents (Polar Protic): Water, methanol, and ethanol would form a hydrogen-bonding cage around the anionic nucleophile, stabilizing it and reducing its reactivity.[11]

-

Predicted Mechanism and Stereochemical Outcome

The Predominant Pathway: SN2

The convergence of evidence overwhelmingly points to the SN2 mechanism as the operative pathway for nucleophilic substitution at C3 of 1-methylpyrrolidine. The primary determinant is the electronic destabilization of a potential C3 carbocation by the inductive effect of the ring nitrogen, which effectively closes the door on the SN1 pathway.

Visualization of the SN2 Mechanism

The diagram below illustrates the concerted, single-step SN2 reaction. It shows the backside attack of a nucleophile (e.g., Azide, N₃⁻) on a (3R)-1-methyl-3-tosyloxypyrrolidine. This approach leads to a pentacoordinate transition state and results in the formation of a (3S)-3-azido-1-methylpyrrolidine product, demonstrating the complete inversion of stereochemistry.

Experimental Protocols and Considerations

General Protocol: Synthesis of (3S)-3-Azido-1-methylpyrrolidine

This protocol describes the conversion of commercially available (3R)-1-methyl-3-pyrrolidinol to the corresponding azide via an intermediate tosylate, illustrating the practical application of the mechanistic principles.

Step 1: Tosylation of the Alcohol (Conversion to a Good Leaving Group)

-

Dissolve (3R)-1-methyl-3-pyrrolidinol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).

-

Add triethylamine (1.5 eq) or pyridine as a base to neutralize the HCl byproduct.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of p-toluenesulfonyl chloride (TsCl) (1.2 eq) in DCM.

-

Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature overnight.

-

Monitor the reaction by TLC. Upon completion, quench with water and perform a standard aqueous workup. Purify the crude (3R)-1-methyl-3-tosyloxypyrrolidine by column chromatography.

Step 2: SN2 Azide Displacement

-

Dissolve the purified tosylate (1.0 eq) in anhydrous dimethylformamide (DMF).

-

Add sodium azide (NaN₃) (3.0 eq). The use of a polar aprotic solvent and a strong nucleophile is critical.

-

Heat the reaction mixture to 60-80 °C and stir overnight. The elevated temperature helps overcome the activation energy for the SN2 reaction at a secondary center.

-

Monitor by TLC. Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude (3S)-3-azido-1-methylpyrrolidine. Further purification may be performed if necessary.

Workflow for Mechanistic Verification

To experimentally confirm that the reaction proceeds with inversion of configuration, a stereochemical analysis is required. The following workflow outlines the necessary steps.

Alternative Synthetic Strategies

While direct SN2 substitution is a viable method, it is important for drug development professionals to recognize that other, often more versatile, strategies exist for accessing 3-substituted pyrrolidines. These methods can offer broader substrate scope or milder reaction conditions.

-

1,3-Dipolar Cycloadditions: The reaction of azomethine ylides with alkenes is a powerful method for constructing the pyrrolidine ring with substitution patterns already in place.[1][17]

-

Catalytic Hydroarylation/Hydroalkylation of Pyrrolines: Modern transition-metal catalysis allows for the direct addition of aryl or alkyl groups across the double bond of N-substituted pyrrolines, providing efficient access to 3-substituted pyrrolidines.[3][4][18]

-

Functionalization of Proline Derivatives: Chiral pool synthesis starting from readily available precursors like proline or hydroxyproline is a common and effective strategy.[19]

Conclusion

References

-

D'Andrea, G., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available at: [Link]

-

Fiveable. (n.d.). Pyrrolidine Definition - Organic Chemistry Key Term. Fiveable. Available at: [Link]

-

Sweeney, J. B., et al. (2018). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. ChemRxiv. Available at: [Link]

-

Lumen Learning. (n.d.). Factors affecting rate of nucleophilic substitution reactions. Organic Chemistry 1: An open textbook. Available at: [Link]

-

Pearson. (n.d.). Between pyrrole and pyrrolidine, which nitrogen would be most nucleophilic? Why?. Pearson. Available at: [Link]

-

Sweeney, J. B., et al. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. iScience. Available at: [Link]

-

Chemistry LibreTexts. (2020). 14.3: Factors That Affect The Course of Nucleophilic Substitutions at sp3 Carbon. Chemistry LibreTexts. Available at: [Link]

-

Slideshare. (n.d.). Factors affecting nucleophilic substitution reactions finished d. Slideshare. Available at: [Link]

-

Making Molecules. (2025). Substitution Reactions (on Saturated Carbons). Making Molecules. Available at: [Link]

-

Wikipedia. (n.d.). Nucleophilic substitution. Wikipedia. Available at: [Link]

-

Pakistan Science Abstracts. (1990). Stereochemistry and mechanism of pyrrolidine nucleophilic substitution at carbon-nitrogen double bond-element effect and hammett correlation studies. PSA. Available at: [Link]

-

Unacademy. (n.d.). Nucleophilic Substitution Reaction. Unacademy. Available at: [Link]

-

Physics Forums. (2010). Why is the N in pyrrolidine sp2 hybridized?. Physics Forums. Available at: [Link]

- Google Patents. (n.d.). CN113321605A - Preparation method of 1-methyl-3-pyrrolidinol. Google Patents.

-

MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]

-

SlidePlayer. (n.d.). Nucleophilic Substitution Reactions. SlidePlayer. Available at: [Link]

-

Chemistry LibreTexts. (2021). 4.4: Stereochemistry in Nucleophilic Substitution. Chemistry LibreTexts. Available at: [Link]

-

Pharmaguideline. (n.d.). SN1 versus SN2 Reactions, Factors Affecting SN1 and SN2 Reactions. Pharmaguideline. Available at: [Link]

-

Master Organic Chemistry. (2025). Comparing The SN1 vs Sn2 Reactions. Master Organic Chemistry. Available at: [Link]

-

The Chemistry Notes. (2021). SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. The Chemistry Notes. Available at: [Link]

-

PubMed. (2023). Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3). PubMed. Available at: [Link]

-

Organic Chemistry Portal. (2023). Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3)-C(sp3) Coupling. Organic Chemistry Portal. Available at: [Link]

-

Kwantlen Polytechnic University. (n.d.). 11.3. Substitution Reactions: SN1 Reactions. Introduction to Organic Chemistry. Available at: [Link]

-

Chemistry LibreTexts. (2021). 7.5: SN1 vs SN2. Chemistry LibreTexts. Available at: [Link]

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

-

Chemistry LibreTexts. (2020). 7.12: Comparison of SN1 and SN2 Reactions. Chemistry LibreTexts. Available at: [Link]

-

YouTube. (2012). Nucleophilic Substitution Reactions Explained. Professor Dave Explains. Available at: [Link]

-

Sci-Hub. (1981). Synthesis and stereochemistry of some 1,2,3,4‐tetrasubstituted pyrrolidines. Recueil des Travaux Chimiques des Pays-Bas. Available at: [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Uses and Properties of Pyrrolidine_Chemicalbook [chemicalbook.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Factors affecting nucleophilic substitution reactions finished d | PDF [slideshare.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. kpcollege.org [kpcollege.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Substitution Reactions (on Saturated Carbons) — Making Molecules [makingmolecules.com]

- 12. 11.3. Substitution Reactions: SN1 Reactions – Introduction to Organic Chemistry [saskoer.ca]

- 13. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 14. SN1 versus SN2 Reactions, Factors Affecting SN1 and SN2 Reactions | Pharmaguideline [pharmaguideline.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Nucleophilic substitution - Wikipedia [en.wikipedia.org]

- 17. enamine.net [enamine.net]

- 18. Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3)-C(sp3) Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Thermochemical Properties of N-methylated Pyrrolidines

Introduction: The Role of N-Methylated Pyrrolidines in Modern Science

N-methylated pyrrolidines are a class of saturated heterocyclic amines characterized by a five-membered ring containing a nitrogen atom, which is substituted with a methyl group. The two most prominent members of this family are N-methylpyrrolidine (NMPy) and its oxidized counterpart, N-methyl-2-pyrrolidone (NMP). These compounds are not merely academic curiosities; they are workhorses in numerous industrial and research settings. NMP, a polar aprotic solvent, is extensively used in the petrochemical industry, in polymer manufacturing, and as a formulation agent in pharmaceuticals and agrochemicals due to its high solvency and chemical stability. N-methylpyrrolidine serves as a foundational building block in the synthesis of more complex molecules, including various pharmaceuticals and ionic liquids.

For researchers and drug development professionals, a deep understanding of the thermochemical properties of these molecules is paramount. Properties such as enthalpy of formation (ΔfH°), enthalpy of combustion (ΔcH°), and heat capacity (Cp) govern the energy landscape of chemical reactions. They dictate reaction spontaneity, thermal stability, and potential hazards, directly influencing process design, safety protocols, and the economic viability of a synthetic route. In drug development, these parameters are crucial for understanding molecular stability, solubility, and interactions with biological targets. This guide provides a technical overview of the key thermochemical properties of N-methylated pyrrolidines, detailing the interplay between state-of-the-art experimental measurements and high-accuracy computational methods.

Core Thermochemical Parameters: A Quantitative Look at Molecular Energetics

The stability and reactivity of a chemical compound are fundamentally described by its thermochemical properties. For N-methylated pyrrolidines, the following parameters are of primary importance.

-

Standard Enthalpy of Formation (ΔfH°) : This is the change in enthalpy when one mole of a substance in its standard state (298.15 K and 1 bar) is formed from its constituent elements in their most stable form. A more negative value indicates greater thermodynamic stability relative to its elements. It is the cornerstone of thermochemical calculations, allowing for the determination of reaction enthalpies by applying Hess's Law.

-

Standard Enthalpy of Combustion (ΔcH°) : This represents the heat released when one mole of a substance undergoes complete combustion with oxygen under standard conditions. It is an exothermic quantity (negative value) and is the most common experimental route to determining the enthalpy of formation for organic compounds.

-

Enthalpy of Vaporization (ΔvapH°) : The energy required to transform one mole of a substance from a liquid to a gaseous state at a given temperature and pressure. This value is critical for understanding phase transitions and is essential for relating the thermochemistry of the condensed and gas phases.

-

Molar Heat Capacity (Cp) : The amount of heat required to raise the temperature of one mole of a substance by one Kelvin at constant pressure. This property is vital for chemical process design, enabling engineers to calculate the energy needed to heat or cool materials and to manage the thermal profile of a reaction.

The interplay of these properties, particularly enthalpy and entropy, defines the Gibbs Free Energy (ΔG), which is the ultimate arbiter of a reaction's spontaneity.

Data Compendium: N-Methylpyrrolidine and N-Methyl-2-pyrrolidone

The following tables summarize critically evaluated experimental data for the key thermochemical properties of N-methylpyrrolidine and N-methyl-2-pyrrolidone.

Table 1: Standard Molar Enthalpy of Formation (ΔfH°)

| Compound Name | Formula | State | ΔfH° (kJ/mol) | Source |

|---|---|---|---|---|

| N-Methyl-2-pyrrolidone | C₅H₉NO | liquid | -248.8 ± 0.6 | Steele, W.V., et al. (1990)[1] |

| N-Methyl-2-pyrrolidone | C₅H₉NO | gas | -196.5 ± 0.8 | Steele, W.V., et al. (1990)[1] |

| N-Methylpyrrolidine | C₅H₁₁N | gas | -46.7 ± 1.7 | NIST Chemistry WebBook[2] |

Table 2: Standard Molar Enthalpy of Combustion (ΔcH°)

| Compound Name | Formula | State | ΔcH° (kJ/mol) | Source |

|---|

| N-Methyl-2-pyrrolidone | C₅H₉NO | liquid | -2988.05 ± 0.46 | Steele, W.V., et al. (1990)[1] |

Table 3: Standard Molar Heat Capacity (Cp°)

| Compound Name | Formula | State | Cp° (J/mol·K) | Source |

|---|---|---|---|---|

| N-Methyl-2-pyrrolidone | C₅H₉NO | liquid | 175 | Eastman Chemical Company[3] |

| N-Methylpyrrolidine | C₅H₁₁N | liquid | 161.1 | Conti, G., et al. (1976)[4] |

Table 4: Standard Molar Enthalpy of Vaporization (ΔvapH°)

| Compound Name | Formula | State | ΔvapH° (kJ/mol) | Source |

|---|---|---|---|---|

| N-Methyl-2-pyrrolidone | C₅H₉NO | liquid | 52.3 ± 0.2 | Steele, W.V., et al. (1990)[1] |

| N-Methylpyrrolidine | C₅H₁₁N | liquid | 34.2 ± 0.7 | NIST Chemistry WebBook[5] |

Experimental Determination: The Gold Standard of Calorimetry

The foundation of thermochemical data rests upon precise and accurate experimental measurements. Oxygen bomb calorimetry is the definitive technique for determining the enthalpy of combustion of solid and liquid organic compounds like N-methylated pyrrolidines.

Protocol: Determining Enthalpy of Combustion via Oxygen Bomb Calorimetry

This protocol outlines the self-validating system for obtaining high-quality combustion data. The causality behind each step is critical for ensuring accuracy.

Objective: To determine the standard enthalpy of combustion (ΔcH°) of liquid N-methylpyrrolidine.

Materials:

-

Isoperibol oxygen bomb calorimeter

-

Benzoic acid (certified standard)

-

High-purity liquid N-methylpyrrolidine sample

-

Platinum crucible

-

Cotton fuse wire

-

High-pressure oxygen (>99.5% purity)

-

Calorimeter bucket with a known mass of distilled water

-

High-precision digital thermometer (±0.001 K)

Step-by-Step Methodology:

-

System Calibration (Energy Equivalent Determination):

-

Why: The calorimeter itself absorbs heat during combustion. Its effective heat capacity, or "energy equivalent" (ε_cal), must be precisely determined before sample analysis. Benzoic acid is used as a standard because its enthalpy of combustion is known with very high accuracy.

-

Procedure:

-

A pellet of certified benzoic acid (~1 g) is accurately weighed and placed in the platinum crucible.

-

A fuse wire is attached to the bomb electrodes, touching the pellet.

-

The bomb is sealed, purged of air, and pressurized with ~30 atm of pure oxygen.

-

The bomb is submerged in the calorimeter bucket containing a precisely known mass of water.

-

The system is allowed to reach thermal equilibrium. Temperature readings are recorded for a 5-minute initial period to establish a baseline drift.

-

The sample is ignited. Temperature is recorded at short intervals until a maximum is reached, followed by a 5-minute final period to establish the post-combustion drift.

-

The energy equivalent is calculated using the known energy of combustion of benzoic acid and the corrected temperature rise. This is repeated multiple times to ensure reproducibility.

-

-

-

Sample Combustion:

-

Why: To measure the energy released by the compound of interest under the same conditions as the calibration.

-

Procedure:

-

An accurately weighed sample of N-methylpyrrolidine (~0.8 g) is placed in the crucible.

-

The same ignition and measurement procedure as the calibration run (steps 2-6) is followed.

-

-

-

Data Analysis & Corrections (The Washburn Corrections):

-

Why: The real combustion process inside the bomb is not the idealized standard state reaction. Corrections must be applied to convert the measured energy change to the standard enthalpy of combustion.

-

Calculations:

-

The raw temperature change is corrected for heat exchange with the surroundings (using the initial and final drift rates).

-

The total heat released (q_total) is calculated from the corrected temperature rise and the energy equivalent of the calorimeter.

-

The heat contribution from the ignition fuse (q_fuse) is subtracted.

-

Corrections are applied for the formation of nitric acid (from residual N₂) and sulfuric acid (if sulfur impurities are present). This is typically done by titrating the bomb washings.

-

The resulting energy of combustion at constant volume (ΔcU) is converted to the enthalpy of combustion at constant pressure (ΔcH) using the relation ΔH = ΔU + Δn_gRT, where Δn_g is the change in moles of gas in the combustion reaction.

-

-

This rigorous, multi-step process with its inherent calibrations and corrections ensures the trustworthiness and high accuracy of the final thermochemical value.

Computational Thermochemistry: The Power of In Silico Validation

While experimental calorimetry provides benchmark data, it can be time-consuming and requires pure samples. Modern computational chemistry offers a powerful, complementary approach for predicting thermochemical properties with remarkable accuracy. High-level composite methods, such as the Gaussian-n (G_n_) theories, are designed to approximate the results of very computationally expensive calculations by combining several lower-cost calculations.

The Gaussian-4 (G4) Method

The Gaussian-4 (G4) theory and its variants (like G4(MP2)) are state-of-the-art composite methods for computing accurate thermochemical data.[3] The core principle is to start with a robust geometry optimization (often using density functional theory), followed by a series of single-point energy calculations with increasingly large basis sets and higher levels of electron correlation theory [e.g., coupled-cluster with singles, doubles, and perturbative triples, CCSD(T)]. These energies are extrapolated to the complete basis set limit, and several smaller corrections are added for effects like core-valence electron correlation and spin-orbit coupling.

The true power of these methods in this context is their ability to:

-

Predict Data: Provide accurate enthalpies of formation for molecules that have not been studied experimentally.

-

Validate or Challenge Experimental Results: As seen in a critical analysis of cyclic aliphatic amines, G4 calculations can highlight potential inaccuracies in established experimental data, prompting re-evaluation.[3] When a high-accuracy G4 calculation deviates significantly from a decades-old experimental value, it provides a strong impetus for new measurements.

-

Provide Mechanistic Insight: Computational models allow for the study of unstable intermediates and transition states that are inaccessible to experimental thermochemistry.

This synergy between experiment and theory is crucial for building a reliable and comprehensive thermochemical database. The experimental value remains the "gold standard," but a computationally validated value provides a much higher degree of confidence.

Conclusion

The thermochemical properties of N-methylated pyrrolidines are fundamental to their application in research and industry. A robust understanding of their enthalpies of formation, combustion, and heat capacities allows for the safe and efficient design of chemical processes and provides critical insights for drug development. The gold standard for determining these properties remains meticulous experimental work, primarily oxygen bomb calorimetry. However, the role of high-accuracy computational methods like G4 theory is indispensable, offering a pathway to validate experimental findings, identify potential discrepancies, and predict data where none exists. The synergy between these two approaches provides the highest level of confidence in the thermochemical data that underpins modern chemical innovation.

References

-

NIST, (2023). Pyrrolidine, 1-methyl-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. [Link]

-

Emel'yanenko, V. N., & Verevkin, S. P. (2020). Cyclic aliphatic amines: A critical analysis of the experimental enthalpies of formation by comparison with theoretical calculations. The Journal of Chemical Thermodynamics, 151, 106238. [Link]

-

NIST, (2023). 2-Pyrrolidinone, 1-methyl-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. [Link]

-

Conti, G., Gianni, P., Matteoli, E., & Mengheri, M. (1976). Molar heat capacities of some organic mono- and bifunctional compounds in the pure liquid and in aqueous solution at 25C. Chim. Ind. (Milan), 58, 225. [Link]

-

Steele, W.V., Chirico, R.D., Nguyen, A., Hossenlopp, I.A., & Smith, N.K. (1990). Determination of ideal-gas enthalpies of formation for key compounds. Am. Inst. Chem. Eng. Symp. Ser. (AIChE Symp. Ser.), 138-154. [Link]

-

Cheméo, (2023). Pyrrolidine, 1-methyl- (CAS 120-94-5) - Chemical & Physical Properties. [Link]

Sources

A Senior Application Scientist's Guide to Quantum Chemical Calculations for 3-Chloro-1-methylpyrrolidine

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Chloro-1-methylpyrrolidine is a substituted pyrrolidine, a structural motif of significant interest in medicinal chemistry due to its prevalence in a wide array of biologically active compounds and natural products.[1] Understanding the conformational preferences, electronic properties, and reactivity of this molecule at a quantum mechanical level is paramount for its effective utilization in drug design and development.[2][3] This in-depth technical guide provides a comprehensive framework for performing and interpreting quantum chemical calculations on 3-Chloro-1-methylpyrrolidine. We will delve into the rationale behind the selection of computational methods, detail a step-by-step protocol for obtaining reliable results, and discuss the practical implications of the calculated properties for drug development professionals. The methodologies described herein are designed to be self-validating and are grounded in established computational chemistry principles.

Introduction: The "Why" Behind the Calculation